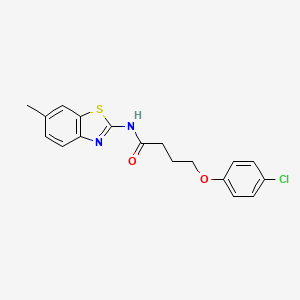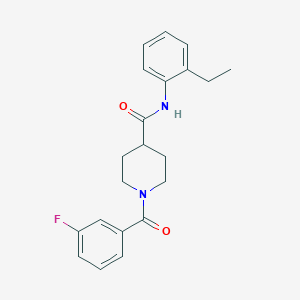![molecular formula C21H19N3O2S B4617273 2-{[(苯硫基)乙酰]氨基}-N-(3-吡啶基甲基)苯甲酰胺](/img/structure/B4617273.png)
2-{[(苯硫基)乙酰]氨基}-N-(3-吡啶基甲基)苯甲酰胺
描述
"2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide" is a compound of interest in medicinal chemistry. It's studied for its potential as an inhibitor in various biological pathways.
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves palladium-catalyzed reactions and can include steps like monoarylation and carbonylation. For example, palladium-catalyzed ortho-arylation of substituted benzamides using N-(2-aminophenyl)acetamide as a directing group has been demonstrated (Reddy, Blanton, & Watkins, 2017). Additionally, cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides is another approach (Fu, Ying, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives often shows variation in the benzamide moiety, influencing their biological activity. For example, N-(2-aminophenyl)-4-(heteroarylmethyl)-benzamides have been shown to inhibit histone deacetylases, suggesting a complex molecular interaction (Vaisburg et al., 2007).
Chemical Reactions and Properties
These compounds often exhibit selective reactivity, as seen in palladium-mediated C(sp3)-H bond activation in N-Methyl-N-(pyridin-2-yl)benzamide, leading to direct arylation/alkylation (Chen et al., 2023). This reactivity is crucial for developing pharmacologically active compounds.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can significantly affect their application in drug development. For example, the crystal and molecular structure of related compounds has been studied to understand their stability and interaction with biological targets (Prasad et al., 1979).
Chemical Properties Analysis
The chemical properties, like reactivity with other molecules, stability under various conditions, and potential for forming derivatives, are vital for their potential therapeutic use. For instance, the reactivity of benzamide derivatives in forming Schiff bases and their potential applications in medicinal chemistry have been explored (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).
科学研究应用
组蛋白脱乙酰酶抑制剂在癌症治疗中的应用
一项值得注意的应用涉及使用结构相关的化合物作为组蛋白脱乙酰酶 (HDAC) 抑制剂。例如,N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 被描述为一种口服活性、同种型选择性 HDAC 抑制剂,显示出显着的抗肿瘤活性,并有望作为抗癌药物 (Zhou et al., 2008)。该化合物选择性抑制 HDACs 1-3 和 11,诱导癌细胞周期停滞和凋亡,突出了相关苯甲酰胺衍生物在肿瘤学中的治疗潜力。
VEGFR-2 抑制剂在抗肿瘤活性中的应用
另一个研究重点是血管内皮生长因子受体-2 (VEGFR-2) 的抑制,它在肿瘤血管生成中起着至关重要的作用。取代的 3-((2-(吡啶-2-氨基)噻唑-5-基甲基)氨基)苯甲酰胺已被确定为 VEGFR-2 激酶活性的有效且选择性抑制剂。这些化合物表现出优异的激酶选择性、良好的药代动力学特性以及在人肺癌和结肠癌异种移植模型中强大的体内功效 (Borzilleri et al., 2006)。
化学合成和修饰技术
研究还扩展到化学合成和修饰技术,例如使用铱-路易斯酸双功能催化剂对苯甲酰胺和吡啶进行元位选择性 C-H 硼化。该方法通过路易斯酸-碱相互作用证明了反应位点选择性的加速和控制,为进一步的科学应用提供了修饰苯甲酰胺和吡啶衍生物的新方法 (Yang et al., 2019)。
抗增殖和凋亡活性
各种苯甲酰胺衍生物的合成和评估也与针对癌细胞的抗增殖和凋亡活性有关。例如,3-氨基噻唑并[3,2-a]苯并咪唑-2-腈及其衍生物显示出显着的抗增殖活性,能够以时间依赖性方式破坏细胞周期并诱导凋亡 (Sarhan et al., 2010)。
属性
IUPAC Name |
2-[(2-phenylsulfanylacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)21(26)23-14-16-7-6-12-22-13-16/h1-13H,14-15H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJVQUBPGSGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one](/img/structure/B4617206.png)
![3-(2-chlorophenyl)-N-[3-(methylthio)phenyl]-2-phenylacrylamide](/img/structure/B4617213.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4617219.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)

![9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4617245.png)
![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)
![4-(2-furoyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4617267.png)

![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)
![3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4617298.png)